4-(3-METHYL-4-NITROPHENYL)-1H-IMIDAZOLE
Description
4-(3-Methyl-4-nitrophenyl)-1H-imidazole is a nitroimidazole derivative featuring a phenyl ring substituted with a methyl group at position 3 and a nitro group at position 4, attached to the 1H-imidazole core. Nitroimidazole derivatives are widely explored in medicinal chemistry for applications such as antimicrobial agents, kinase inhibitors, and radiopharmaceuticals, owing to their ability to participate in redox reactions and interact with biological targets .
Properties
CAS No. |
89250-09-9 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-4-8(9-5-11-6-12-9)2-3-10(7)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
PQTFWMMEFNXLBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHYL-4-NITROPHENYL)-1H-IMIDAZOLE typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-METHYL-4-NITROPHENYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: 5-(3-methyl-4-aminophenyl)-1H-imidazole.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
4-(3-METHYL-4-NITROPHENYL)-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-METHYL-4-NITROPHENYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group in the structure can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
PD169316 and SB202190 (p38 MAP Kinase Inhibitors)
- Structure : PD169316 (4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole) and SB202190 (4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole) share a tri-substituted imidazole core.
- Key Differences :
- PD169316 has a 4-nitrophenyl group, while SB202190 replaces this with a 4-hydroxyphenyl group.
- The pyridyl substituent in both compounds enhances binding affinity to kinase ATP pockets, whereas the target compound lacks this group.
- Applications : Both are potent p38 MAP kinase inhibitors, with PD169316 showing higher selectivity due to its nitro group .
4-(3-Fluoro-4-Trifluoromethyl-Phenyl)-1H-Imidazole
- Structure : Features fluoro and trifluoromethyl groups on the phenyl ring.
- Key Differences :
- Fluorine and trifluoromethyl groups are strongly electron-withdrawing, increasing lipophilicity and metabolic stability compared to the target compound’s methyl-nitro combination.
- Applications : Fluorinated imidazoles are often used in agrochemicals and pharmaceuticals for enhanced bioavailability .
4-Hydroxymethyl-3-(4-Nitro-Benzyl)-1H-Imidazole-2-Thione
- Structure : Contains a thione group and hydroxymethyl substituent.
- Key Differences :
- The thione group enables metal coordination and hydrogen bonding, absent in the target compound.
- The hydroxymethyl group improves solubility in polar solvents.
- Applications : Thione derivatives are explored as enzyme inhibitors and in coordination chemistry .
4-[2-(3-Chloro-Phenyl)-Ethyl]-1H-Imidazole
- Structure : Substituted with a chlorophenyl-ethyl chain.
- Chlorine’s electron-withdrawing effect is less pronounced than nitro groups.
- Applications : Chlorinated imidazoles are studied for CNS-targeting therapeutics .
Data Table: Structural and Functional Comparison
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